molecular formula C14H15FN4O3 B2832620 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide CAS No. 1251559-16-6

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide

Cat. No.: B2832620
CAS No.: 1251559-16-6
M. Wt: 306.297
InChI Key: LFCUGGDNMJQXKV-UHFFFAOYSA-N
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Description

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under controlled conditions.

    Introduction of the Phenylacetamide Moiety: The phenylacetamide group is introduced through an acylation reaction, where the pyrimidine intermediate reacts with 3-fluoro-4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methyl-6-oxo-1,6-dihydro-9H-purin-9-yl derivatives: These compounds share a similar pyrimidine ring structure but differ in their substituents.

    3-fluoro-4-methoxyphenylacetamide derivatives: These compounds have a similar phenylacetamide moiety but differ in the attached functional groups.

Uniqueness

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide is unique due to the combination of the pyrimidine ring and the phenylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3/c1-8-5-13(21)19(14(16)17-8)7-12(20)18-9-3-4-11(22-2)10(15)6-9/h3-6H,7H2,1-2H3,(H2,16,17)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCUGGDNMJQXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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